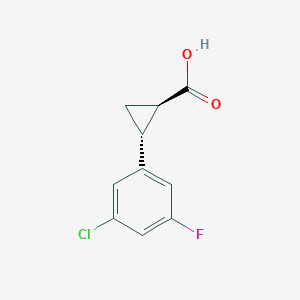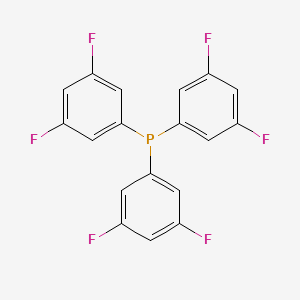![molecular formula C14H11ClFNO6S B15279607 Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]- CAS No. 31185-43-0](/img/structure/B15279607.png)
Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H11ClFNO6S. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various chemical and biological applications .
Preparation Methods
The synthesis of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrophenol with ethylene oxide to form 2-(2-chloro-5-nitrophenoxy)ethanol. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenolic and ethereal oxygen sites.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: The compound’s ability to form stable covalent bonds with biological molecules makes it useful in enzyme inhibition studies.
Medicine: It is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is particularly useful in enzyme inhibition, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparison with Similar Compounds
Similar compounds include other sulfonyl fluorides such as 4-(2-aminoethyl)benzenesulfonyl fluoride and phenylmethanesulfonyl fluoride. Compared to these, 4-(2-(2-Chloro-5-nitrophenoxy)ethoxy)benzene-1-sulfonyl fluoride offers unique reactivity due to the presence of the nitro and chloro substituents, which can influence its electronic properties and reactivity .
Properties
CAS No. |
31185-43-0 |
|---|---|
Molecular Formula |
C14H11ClFNO6S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-[2-(2-chloro-5-nitrophenoxy)ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO6S/c15-13-6-1-10(17(18)19)9-14(13)23-8-7-22-11-2-4-12(5-3-11)24(16,20)21/h1-6,9H,7-8H2 |
InChI Key |
DUSXLDPLAQTQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


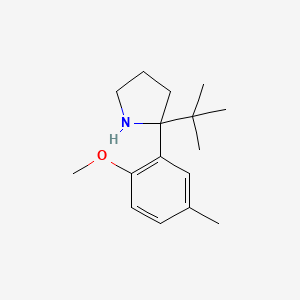
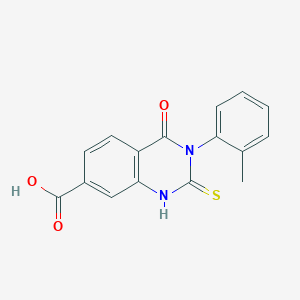
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
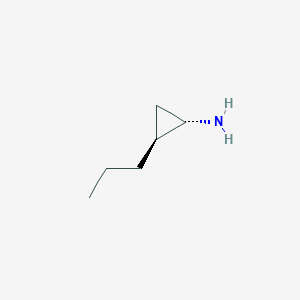
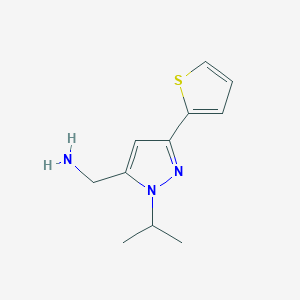
![5-Benzoyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B15279562.png)

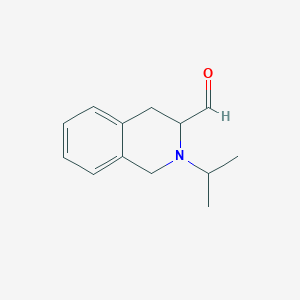
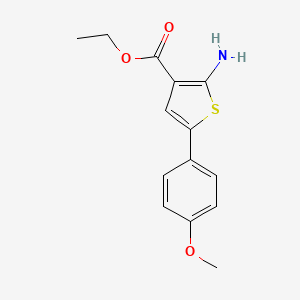
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
